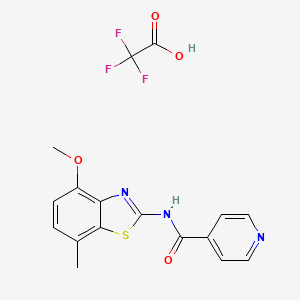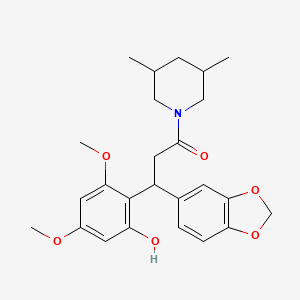![molecular formula C21H16ClN3O3 B10763939 N-[3-chloro-4-[(1S,2R,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]phenyl]pyridine-2-carboxamide](/img/structure/B10763939.png)
N-[3-chloro-4-[(1S,2R,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]phenyl]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VU0400195 is a synthetic organic compound known for its role as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4). This compound has shown potential in various scientific research applications, particularly in the study of neurological disorders such as Parkinson’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VU0400195 involves the development of a series of N-4-(2,5-dioxopyrrolidin-1-yl)phenylpicolinamides. The key steps in the synthetic route include the formation of the picolinamide core and the subsequent attachment of the phenyl and pyrrolidinyl groups. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired chemical transformations .
Industrial Production Methods
While detailed industrial production methods for VU0400195 are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process involves multiple purification steps to achieve the required purity and yield for research purposes .
Chemical Reactions Analysis
Types of Reactions
VU0400195 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving VU0400195 include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents (e.g., dichloromethane, ethanol). The reaction conditions are typically optimized to achieve the desired chemical transformations while maintaining the integrity of the compound .
Major Products Formed
The major products formed from the reactions of VU0400195 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with modified functional groups .
Scientific Research Applications
VU0400195 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a tool to study the structure-activity relationships of metabotropic glutamate receptor modulators.
Biology: VU0400195 is employed in biological studies to investigate the role of metabotropic glutamate receptors in cellular signaling pathways.
Medicine: The compound has shown potential in preclinical studies as a therapeutic agent for neurological disorders, particularly Parkinson’s disease.
Industry: VU0400195 is used in the development of new pharmacological agents and as a reference compound in drug discovery research .
Mechanism of Action
VU0400195 exerts its effects by acting as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4). This modulation enhances the receptor’s response to its natural ligand, leading to increased activation of downstream signaling pathways. The molecular targets involved include the mGlu4 receptor and associated G-protein coupled signaling pathways .
Comparison with Similar Compounds
Similar Compounds
VU0418506: Another positive allosteric modulator of the metabotropic glutamate receptor 4, with similar pharmacological properties.
VU0155041: A compound with similar structural features and modulatory effects on metabotropic glutamate receptors.
Uniqueness of VU0400195
VU0400195 is unique in its high potency and selectivity for the metabotropic glutamate receptor 4. Its ability to modulate this receptor with high efficacy makes it a valuable tool in both basic research and drug discovery efforts .
Properties
Molecular Formula |
C21H16ClN3O3 |
|---|---|
Molecular Weight |
393.8 g/mol |
IUPAC Name |
N-[3-chloro-4-[(1S,2R,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]phenyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C21H16ClN3O3/c22-14-10-13(24-19(26)15-3-1-2-8-23-15)6-7-16(14)25-20(27)17-11-4-5-12(9-11)18(17)21(25)28/h1-8,10-12,17-18H,9H2,(H,24,26)/t11-,12+,17-,18?/m1/s1 |
InChI Key |
LJUABYFUJVRUSJ-KNGMQDLYSA-N |
Isomeric SMILES |
C1[C@H]2C=C[C@@H]1C3[C@@H]2C(=O)N(C3=O)C4=C(C=C(C=C4)NC(=O)C5=CC=CC=N5)Cl |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=C(C=C(C=C4)NC(=O)C5=CC=CC=N5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(3,4-dimethoxyphenyl)methyl]-6-propyl-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one](/img/structure/B10763883.png)
![N-[4-[[2-(benzotriazol-1-yl)acetyl]-(thiophen-3-ylmethyl)amino]phenyl]cyclopropanecarboxamide;2,2,2-trifluoroacetic acid](/img/structure/B10763884.png)
![(11S)-5-methyl-6,11-dioxo-N-(2-thiophen-2-ylethyl)benzo[b][1,4]benzothiazepine-3-carboxamide](/img/structure/B10763886.png)
![1-[2-[[(2-Chloroanilino)-oxomethyl]amino]-2-methyl-1-oxopropyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B10763897.png)
![5-[(3-chlorophenoxy)methyl]-N-(4-methyl-2-thiazolyl)-2-furancarboxamide](/img/structure/B10763898.png)
![N-[2-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide](/img/structure/B10763903.png)
![N-([1,1'-Biphenyl]-4-ylmethyl)-6-phenyl-3-(pyridin-2-yl)-1,2,4-triazin-5-amine](/img/structure/B10763907.png)
![2-[3-(3-Methoxyphenyl)-1-indazolyl]acetic acid methyl ester](/img/structure/B10763908.png)
![(2S)-3-methyl-2-[[(2S)-2-(methylamino)propanoyl]amino]-N-[(2S)-1-(naphthalen-1-ylamino)-1-oxopropan-2-yl]butanamide](/img/structure/B10763923.png)
![2-(4-morpholinyl)-N-[(4-nitro-1H-benzimidazol-2-yl)methyl]-9-(3-thiophenyl)-6-purinamine](/img/structure/B10763949.png)
![N-(3,4-dimethylphenyl)-N'-[(E)-(5-nitrofuran-2-yl)methylideneamino]-butanediamide](/img/structure/B10763956.png)

